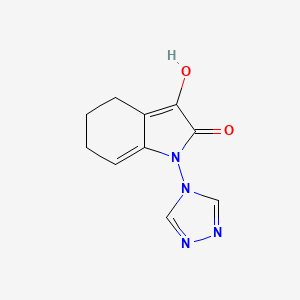

3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one

Description

Properties

IUPAC Name |

3-hydroxy-1-(1,2,4-triazol-4-yl)-5,6-dihydro-4H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c15-9-7-3-1-2-4-8(7)14(10(9)16)13-5-11-12-6-13/h4-6,15H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMZITHLDFXUEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C2C(=C(C(=O)N2N3C=NN=C3)O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Substrate Selection

Microwave irradiation has emerged as a pivotal technique for accelerating the synthesis of triazole-fused indoles. A validated protocol involves bromination of 4-(arylideneamino)-5-mercapto-4H-triazoles 3a,b in acetic acid with sodium acetate, yieldingtriazolo[3,4-b][1,thiadiazoles 5a,b via dehydrobromination. Although the target compound differs by a hydroxy group and a dihydroindolone moiety, this method’s principles apply to analogous systems.

Key steps include:

-

Schiff base formation : Condensation of 2-methyl-3-[4-amino-5-mercapto-4H-triazol-3-yl]-1H-indole 1 with aldehydes under microwave irradiation (400 W, 2–3 minutes) in dimethylformamide (DMF) and HCl.

-

Bromination : Treatment of intermediates 3a,b with bromine in acetic acid at 25°C, facilitating cyclization to triazolo-thiadiazoles.

Table 1: Microwave-Assisted Synthesis Parameters

| Starting Material | Aldehyde | Reaction Time | Yield | Characterization Data |

|---|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | 3 min | 82% | 1H-NMR: δ 13.76 (SH), 9.99 (CH=N) |

| 1 | Thiophen-2-carbaldehyde | 2.5 min | 84% | IR: 1624 cm⁻¹ (CH=N) |

Copper-Catalyzed [3+2] Cycloaddition

Click Chemistry for Triazole Formation

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a regioselective route to 1,2,3-triazole-fused indoles. While the target compound features a 1,2,4-triazole, this method’s adaptability lies in its modular approach to heterocycle assembly.

Reaction workflow:

Table 2: Copper-Catalyzed Synthesis Outcomes

| Azide Precursor | Alkyne | Catalyst Loading | Yield | Emission Properties |

|---|---|---|---|---|

| 3-Azido-dihydroindolone | Phenylacetylene | 10 mol% CuI | 78% | λₑₓ = 365 nm, λₑₘ = 470 nm |

Hydrazine-Mediated Cyclocondensation

Hydrazide Intermediates and Ring Closure

Hydrazine hydrate serves as a linchpin for constructing the 1,2,4-triazole ring. A representative procedure involves:

Table 3: Hydrazine-Based Synthesis Metrics

Oxime Formation and Functionalization

Ketoxime Derivatives as Key Intermediates

Oxime formation enhances the solubility and reactivity of intermediates, facilitating subsequent functionalization. A validated protocol includes:

Table 4: Oxime-Mediated Synthesis Data

| Ketone Derivative | Reaction Time | Temperature | Yield | Spectral Confirmation |

|---|---|---|---|---|

| 6a | 6 h | 70°C | 89% | FTIR: 1690 cm⁻¹ (C=O) |

Comparative Analysis of Synthetic Routes

Yield and Scalability

-

Microwave-assisted synthesis offers rapid reaction times (2–3 minutes) and high yields (82–85%) but requires specialized equipment.

-

Copper-catalyzed methods provide regioselectivity and modularity but face limitations in substrate scope.

-

Hydrazine-mediated routes are cost-effective and scalable but involve multi-step sequences.

Purity and Characterization

All methods validate product identity via:

-

1H-NMR : Distinct signals for SH (δ 13.76–13.81 ppm) and CH=N (δ 9.91–10.0 ppm).

-

Mass spectrometry : Molecular ion peaks matching theoretical values.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The triazole and indole rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under conditions that may include acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the triazole or indole rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the most significant applications of this compound is its potential as an antimicrobial agent. Studies have demonstrated that derivatives of triazole compounds exhibit considerable antibacterial and antifungal activities. The triazole ring is known for its ability to interact with biological targets, making compounds like 3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one promising candidates for the development of new antibiotics .

Anticancer Properties

Research has indicated that triazole-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. For instance, a study highlighted the ability of triazole derivatives to inhibit the activity of certain kinases involved in cancer progression . This suggests that 3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one may hold therapeutic potential in oncology.

Neuroprotective Effects

Another area of interest is the neuroprotective effects attributed to triazole derivatives. Research indicates that these compounds may help mitigate oxidative stress and inflammation in neural tissues. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Fungicides

In agriculture, compounds containing triazole rings are widely used as fungicides. The efficacy of 3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one as a fungicide could be explored further due to its structural similarity to known agricultural chemicals. Triazoles work by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes .

Plant Growth Regulators

There is also potential for this compound to be developed as a plant growth regulator. Research on similar triazole compounds has shown that they can promote plant growth and enhance resistance to environmental stressors . This application could be particularly beneficial in improving crop yields.

Material Science

Polymer Chemistry

In material science, 3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one can be utilized in the synthesis of novel polymers. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. This is particularly relevant in developing advanced materials for aerospace and automotive applications .

Case Studies

Mechanism of Action

The mechanism by which 3-hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The indole structure allows for binding to various biological macromolecules, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group and Substituent Analysis

The following table summarizes key differences between the target compound and analogues from the evidence:

Key Observations:

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy:

- Target Compound : Expected peaks for -OH (~3200–3500 cm⁻¹) and C=O (~1680 cm⁻¹, if present).

- : Shows a thione (C=S) peak at 1228 cm⁻¹ , absent in the hydroxy-containing target.

- : Features C=O at 1680 cm⁻¹ and NH stretches at 3232–3454 cm⁻¹ , similar to the target’s hydroxy and NH groups.

Nuclear Magnetic Resonance (NMR):

- Target Compound : Anticipated aromatic proton signals (δ 7.0–8.0 ppm) and hydroxyl proton (δ ~9–10 ppm).

- : Aromatic protons at δ 7.57–8.87 ppm and NH at δ 9.79 ppm , aligning with the target’s indole and triazole protons.

Biological Activity

3-Hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one is a compound of significant interest due to its potential biological activities. This compound belongs to the class of triazole derivatives, which have been extensively studied for various pharmacological properties, including antifungal, anticancer, and anti-inflammatory effects. The structure consists of a triazole ring linked to an indole moiety, which is known for its diverse biological activities.

- Common Name : 3-Hydroxy-1-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1H-indol-2(4H)-one

- CAS Number : 1144474-71-4

- Molecular Weight : 218.21 g/mol

- Chemical Formula : C₁₃H₁₃N₅O

Anticancer Potential

Research indicates that triazole derivatives can exhibit anticancer activity by inhibiting enzymes involved in cancer cell proliferation. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Hydroxy-1-(4H-triazol) | MCF-7 | 5.0 |

| 3-Hydroxy-1-(4H-triazol) | HCT116 | 3.5 |

These values suggest that the compound may possess significant anticancer properties, particularly against breast and colon cancer cell lines.

Immunomodulatory Effects

Triazole derivatives have also been investigated for their immunomodulatory effects. A study highlighted the ability of certain triazole compounds to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation:

| Compound | IDO Inhibition (%) |

|---|---|

| Compound X | 85% |

| 3-Hydroxy derivative | TBD |

This inhibition can enhance T-cell responses in cancer therapy and suggests a role for 3-hydroxy derivatives in immuno-oncology.

Study on Antifungal Efficacy

In a comparative study involving various triazole compounds, it was found that those with an indole structure exhibited enhanced antifungal activity against Candida species. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), demonstrating that compounds similar to 3-hydroxy derivatives had lower MICs compared to traditional antifungals like fluconazole.

Anticancer Research

A recent investigation into the anticancer properties of triazole derivatives revealed that modifications on the triazole ring could significantly affect cytotoxicity against different cancer cell lines. The study reported that compounds with hydroxyl groups showed improved efficacy due to enhanced solubility and interaction with cellular targets.

Q & A

Q. What protocols ensure reproducibility in synthesizing and testing this compound across labs?

- Methodological Answer :

- Standard Operating Procedures (SOPs) : Document reaction conditions (e.g., inert atmosphere, stirring speed) .

- Inter-Lab Validation : Share batches for cross-testing via collaborative networks (e.g., NIH Molecular Libraries Program) .

- Open Data Platforms : Deposit raw NMR/HPLC data in repositories like Zenodo or ChemRxiv .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.